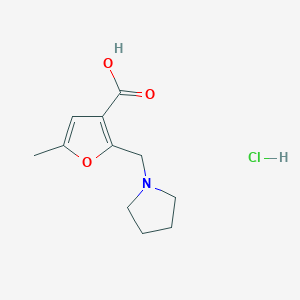
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride involves several steps. One common method includes a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods may vary, but they typically involve similar multi-step synthetic
Actividad Biológica
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride, with CAS number 474377-01-0, is a compound that has garnered attention for its potential biological activities. The molecular formula is and it has a molecular weight of approximately 245.71 g/mol. This article examines its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact with various bacterial and fungal strains effectively.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.0048 mg/mL |
| Compound C | Candida albicans | 0.039 mg/mL |
| This compound | Pending Further Study | Pending Further Study |
These findings suggest that the compound may possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
The biological activity of this compound may be attributed to its ability to inhibit key metabolic pathways in microorganisms. Similar compounds have been shown to interfere with cell wall synthesis and disrupt membrane integrity, leading to cell death.
Case Studies
- Antibacterial Efficacy : In a study published in MDPI, pyrrolidine derivatives were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
- Antifungal Activity : Another investigation into the antifungal properties of pyrrolidine derivatives found that they were effective against Candida albicans. The study highlighted the potential for these compounds to serve as alternative treatments for fungal infections, especially in cases resistant to conventional therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into its biological activity. Modifications in the molecular structure can lead to variations in potency and spectrum of activity:
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased lipophilicity enhances membrane penetration |
| Hydroxyl group presence | Improved hydrogen bonding with target sites |
| Halogen substitution | Enhanced antibacterial properties due to increased reactivity |
Propiedades
IUPAC Name |
5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-6-9(11(13)14)10(15-8)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPPUICEIHSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)CN2CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















